N-benzyl-1-(3-chloro-4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog No.
S11622679
CAS No.
M.F
C22H22ClN5
M. Wt
391.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-1-(3-chloro-4-methylphenyl)-N-(propan-2-y...

Product Name

N-benzyl-1-(3-chloro-4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

N-benzyl-1-(3-chloro-4-methylphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C22H22ClN5

Molecular Weight

391.9 g/mol

InChI

InChI=1S/C22H22ClN5/c1-15(2)27(13-17-7-5-4-6-8-17)21-19-12-26-28(22(19)25-14-24-21)18-10-9-16(3)20(23)11-18/h4-12,14-15H,13H2,1-3H3

InChI Key

LACDCOVSAZDXTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N(CC4=CC=CC=C4)C(C)C)Cl

N-benzyl-1-(3-chloro-4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound characterized by its unique pyrazolo[3,4-d]pyrimidine structure. This compound features a benzyl group, a chlorinated aromatic substituent, and an isopropylamine moiety, contributing to its potential biological activity and applications in medicinal chemistry. The molecular formula for this compound is C19H22ClN5C_{19}H_{22}ClN_5, and it has a molecular weight of approximately 357.87 g/mol.

The reactivity of N-benzyl-1-(3-chloro-4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be influenced by the presence of the chloro substituent and the nitrogen atoms in the pyrazolo-pyrimidine framework. Potential reactions include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution, allowing for further functionalization.
  • Condensation Reactions: The amine group may participate in condensation reactions with aldehydes or ketones.
  • Electrophilic Aromatic Substitution: The aromatic rings can engage in electrophilic substitution reactions, modifying their substituents.

Compounds containing the pyrazolo[3,4-d]pyrimidine scaffold have been reported to exhibit various biological activities, including:

  • Antitumor Activity: Some derivatives have shown promise as anticancer agents by inhibiting key enzymes involved in tumor growth.
  • Antimicrobial Properties: These compounds may also possess antimicrobial activity against certain bacterial strains.
  • CNS Activity: There is emerging evidence that pyrazolo[3,4-d]pyrimidines can influence central nervous system pathways, potentially acting as anxiolytics or antidepressants.

The synthesis of N-benzyl-1-(3-chloro-4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions:

  • Formation of the Pyrazolo-Pyrimidine Core:
    • Starting from appropriate hydrazines and carbonyl compounds to form the pyrazole ring.
    • Subsequent cyclization with pyrimidine derivatives.
  • Introduction of Substituents:
    • The benzyl and chlorinated phenyl groups can be introduced via nucleophilic substitution reactions or Friedel-Crafts acylation.
    • Isopropylamine can be added through alkylation reactions.

The unique structure of N-benzyl-1-(3-chloro-4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine positions it as a candidate for various applications:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer and infectious diseases.
  • Research Tool: Useful in biochemical studies to explore enzyme inhibition mechanisms or receptor interactions.

Interaction studies involving N-benzyl-1-(3-chloro-4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically focus on:

  • Target Enzyme Binding: Assessing how well the compound binds to specific enzymes or receptors associated with disease pathways.
  • Molecular Docking Studies: Computational studies to predict binding affinities and interaction modes with biological targets.

Several compounds share structural similarities with N-benzyl-1-(3-chloro-4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Here are some notable examples:

Compound NameStructureUnique Features
N-benzyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineStructureContains a methyl group instead of isopropyl.
5-methyl-N-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-6-aminesNot availableExhibits different methyl substitution patterns affecting biological activity.
7-amino-N-benzylpyrazolo[3,4-d]pyrimidinNot availableLacks chlorination but retains similar pyrazolo-pyrimidine core.

The uniqueness of N-benzyl-1-(3-chloro-4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific combination of substituents that may enhance its pharmacological profile compared to its analogs.

XLogP3

5.6

Hydrogen Bond Acceptor Count

4

Exact Mass

391.1563734 g/mol

Monoisotopic Mass

391.1563734 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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